molecular formula C17H15NO3 B027044 methyl 6-(benzyloxy)-1H-indole-2-carboxylate CAS No. 103781-89-1

methyl 6-(benzyloxy)-1H-indole-2-carboxylate

Cat. No. B027044
Key on ui cas rn: 103781-89-1
M. Wt: 281.3 g/mol
InChI Key: GSULHLQFRMLEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05866589

Procedure details

Methyl 4-benzyloxy-α-azidocinnamate (EXAMPLE 246, 5.8 g) is dissolved in 376 ml of toluene and the reaction is heated to reflux for 1 hr. Then the reaction is cooled, concentrated under reduced pressure and the solids are recrystallized from ethyl acetate/hexane to provide the title compound.
Name
Methyl 4-benzyloxy-α-azidocinnamate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
376 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:23]=[CH:22][C:12]([CH:13]=[C:14]([N:19]=[N+]=[N-])[C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:23]=[C:22]2[C:12]([CH:13]=[C:14]([C:15]([O:17][CH3:18])=[O:16])[NH:19]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Methyl 4-benzyloxy-α-azidocinnamate
Quantity
5.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C(C(=O)OC)N=[N+]=[N-])C=C1
Name
Quantity
376 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solids are recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C=C(NC2=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.